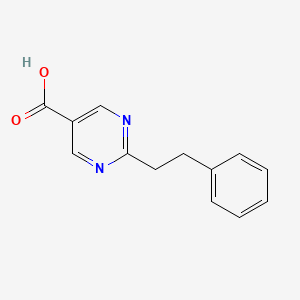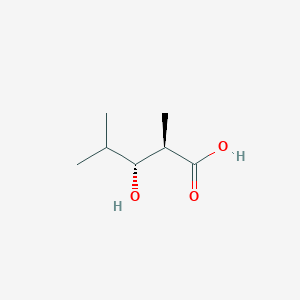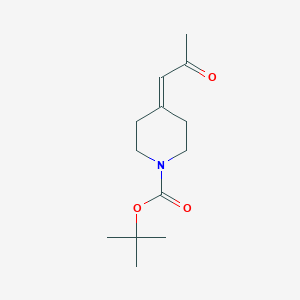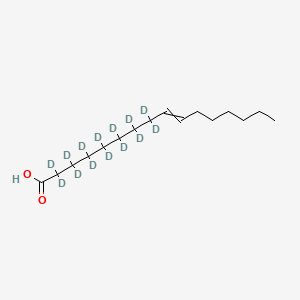
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid is a deuterated fatty acid derivative Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid typically involves the deuteration of hexadec-9-enoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions generally include a controlled temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient catalysts allows for the production of significant quantities of deuterated fatty acids. The purity and yield of the final product can be optimized through careful control of reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a fully saturated deuterated fatty acid.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated aldehydes or carboxylic acids.
Reduction: Fully saturated deuterated fatty acids.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating lipid metabolism and reducing oxidative stress.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid involves its interaction with various molecular targets and pathways. Deuterium substitution can alter the bond strength and reaction rates, leading to changes in the compound’s biological activity. The compound may interact with enzymes involved in fatty acid metabolism, affecting their activity and stability. Additionally, deuteration can reduce the rate of oxidative degradation, enhancing the compound’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol: A fluorinated compound with similar applications in surface modification and materials science.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Used in the production of specialty coatings and materials.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Utilized in the synthesis of nanomaterials and surface functionalization.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid is unique due to its deuterium content, which imparts distinct physical and chemical properties. Unlike fluorinated compounds, deuterated compounds are often used in biological and medical research due to their biocompatibility and ability to provide insights into metabolic processes.
Properties
Molecular Formula |
C16H30O2 |
|---|---|
Molecular Weight |
268.49 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
InChI Key |
SECPZKHBENQXJG-QGQMVISYSA-N |
Isomeric SMILES |
[2H]C([2H])(C=CCCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide](/img/structure/B11722660.png)

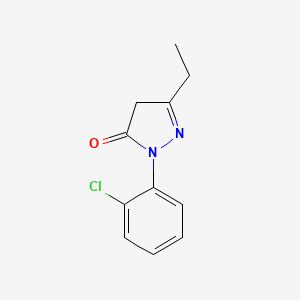
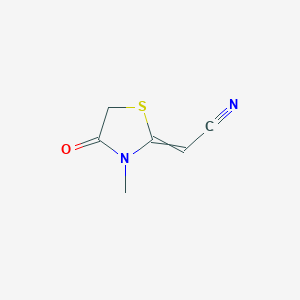
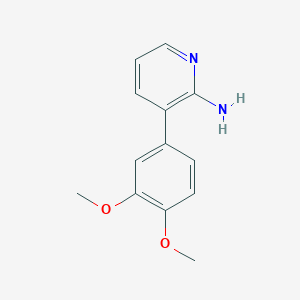
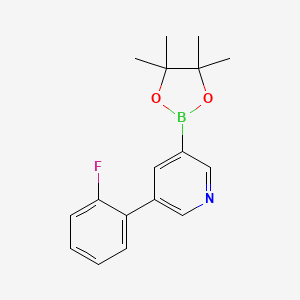
![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)
